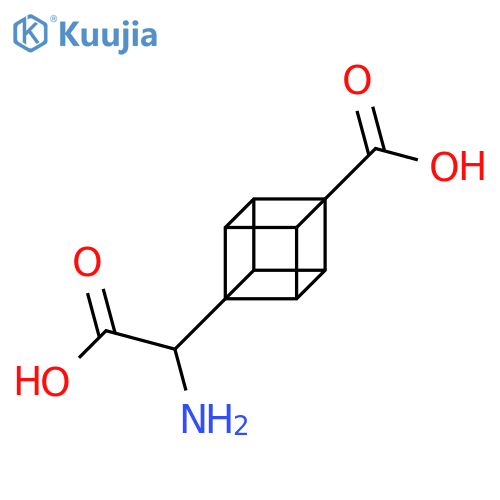Cas no 211635-33-5 ((S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid)

211635-33-5 structure
商品名:(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid
CAS番号:211635-33-5
MF:C11H11NO4
メガワット:221.209343194962
CID:5061103
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid
-
- インチ: 1S/C11H11NO4/c12-7(8(13)14)10-1-4-2(10)6-3(10)5(1)11(4,6)9(15)16/h1-7H,12H2,(H,13,14)(H,15,16)
- InChIKey: UVZLSWUNCANUPD-UHFFFAOYSA-N
- ほほえんだ: OC(C12C3C4C1C1C2C3C14C(C(=O)O)N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 439
- 疎水性パラメータ計算基準値(XlogP): -3.5
- トポロジー分子極性表面積: 101
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0091145-1g |
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid |
211635-33-5 | 1g |
$1645.0 | 2022-04-27 | ||
| Chemenu | CM558087-1g |
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid |
211635-33-5 | 95%+ | 1g |
$*** | 2023-03-30 |
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
211635-33-5 ((S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
